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Methyl 3-(2-formylphenyl)prop-2-enoate

Cat. No.: B7902404
M. Wt: 190.19 g/mol
InChI Key: FECOKXYSVFVXRX-VOTSOKGWSA-N
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Description

Methyl 3-(2-formylphenyl)prop-2-enoate (CAS 52753-91-0) is a high-purity chemical building block supplied at 95% purity for research and development applications . This compound, with a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol, is a versatile synthon in organic synthesis due to its two reactive functional groups: an acrylic ester and an ortho-formyl group on the phenyl ring . Its primary research value lies in its potential to participate in sequential and tandem reactions, particularly intramolecular cyclizations. The electron-deficient acrylate moiety can act as a Michael acceptor, while the aldehyde group can undergo condensation or serve as an electrophile. This combination makes it a promising precursor for the synthesis of complex heterocyclic structures, such as substituted isocoumarins and naphthalenes, which are cores of interest in medicinal and materials chemistry. The (E)-isomer of this compound (CAS 132316-45-1) is also available for stereospecific synthesis routes . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Proper storage conditions (refrigerated) are recommended to maintain the stability and quality of the product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B7902404 Methyl 3-(2-formylphenyl)prop-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOKXYSVFVXRX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation of Methyl 3 2 Formylphenyl Prop 2 Enoate Derivatives

Single Crystal X-ray Diffraction (XRD) Studies for Molecular and Supramolecular Architecture

Single-crystal XRD is a powerful technique for the unambiguous determination of a molecule's solid-state structure, revealing precise details about its crystalline form, molecular shape, and the interactions governing its assembly into a larger lattice. nih.gov

The foundational data from an XRD experiment includes the unit cell parameters, which define the smallest repeating unit of the crystal lattice, and the space group, which describes the symmetry elements within that unit.

For instance, a derivative, 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov This indicates a specific set of symmetry operations that characterize the crystal's structure. In another related compound, Methyl (E)-3-(2-formylphenoxy)acrylate, the crystal system is also monoclinic with a P2₁/n space group. researchgate.net The detailed crystallographic data for these representative derivatives are summarized in the table below.

Table 1: Crystallographic Data for Derivatives of Methyl 3-(2-formylphenyl)prop-2-enoate

Parameter 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate nih.gov Methyl (E)-3-(2-formylphenoxy)acrylate researchgate.net
Chemical Formula C₂₅H₂₃NO₅S C₁₁H₁₀O₄
Formula Weight 449.50 206.19
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 9.7475 (5) 12.0307 (6)
b (Å) 21.7053 (12) 7.6417 (4)
c (Å) 11.2643 (6) 12.0833 (6)
α (°) 90 90
β (°) 109.987 (2) 112.565 (2)
γ (°) 90 90
Volume (ų) 2239.7 (2) 1025.12 (9)
Z 4 4
Temperature (K) 293 293

XRD analysis provides precise measurements of bond lengths, bond angles, and dihedral (torsion) angles, which together define the molecule's conformation. In derivatives of this compound, the relative orientations of the phenyl ring, the formyl group, and the prop-2-enoate chain are of key interest.

In the structure of 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, the sulfonyl-bound benzene (B151609) ring is twisted relative to the formylphenyl and phenyl rings, with dihedral angles of 37.2 (1)° and 67.0 (1)°, respectively. nih.gov The dihedral angle between the formylphenyl and phenyl rings themselves is 45.9 (1)°. nih.gov For Methyl (E)-3-(2-formylphenoxy)acrylate, the methyl acrylate (B77674) substituent has an extended E conformation, with torsion angles near 180°. researchgate.net The conformation of the keto group relative to the olefinic double bond is S-trans, with a C10—C9═C8 torsion angle of 178.78 (19)°. researchgate.net

The Thorpe-Ingold effect, or gem-dimethyl effect, describes how steric hindrance from bulky substituents can compress bond angles and favor ring formation or other intramolecular reactions. wikipedia.orglucp.net In the sulfonamide derivative, the geometry around the sulfur atom is a distorted tetrahedron. nih.gov The O=S=O and N-S-C bond angles deviate from ideal values, an effect attributed to the Thorpe-Ingold effect, which can be caused by bulky groups influencing the molecular geometry. nih.govwikipedia.org

The assembly of individual molecules into a stable crystal lattice is directed by a network of non-covalent intermolecular interactions. mdpi.com Hydrogen bonds, even weak ones like C-H···O, play a crucial role in determining the final supramolecular architecture. researchgate.net

In the crystal structure of 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, molecules are linked by C-H···O hydrogen bonds to form a two-dimensional network. nih.gov This network generates specific, stable ring motifs, which can be described using graph-set notation. nih.gov In this case, a large R₄⁴(38) ring motif is observed, indicating a ring formed by 38 atoms involving four hydrogen-bond donors and four acceptors. nih.gov

Similarly, the crystal packing of Methyl (E)-3-(2-formylphenoxy)acrylate is stabilized by pairs of C-H···O hydrogen bonds that form inversion dimers with an R₂²(8) graph-set motif. researchgate.net These dimers are further connected by other C-H···O interactions, creating chains that enclose R₃²(16) ring motifs. researchgate.net The analysis of these hydrogen-bonding patterns is essential for understanding crystal stability and properties. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Comprehensive Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. researchgate.net These absorptions appear as peaks in the IR spectrum, providing a molecular "fingerprint." uomustansiriyah.edu.iq

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent functional groups: an aromatic aldehyde, an α,β-unsaturated methyl ester, and a benzene ring. The positions of these bands are sensitive to the electronic environment, such as conjugation.

The key expected vibrations are:

Aldehyde Group (CHO): A strong C=O stretching vibration, typically found in the 1710-1685 cm⁻¹ region for aromatic aldehydes. A characteristic C-H stretching vibration usually appears as a pair of weak bands between 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹.

Ester Group (COOCH₃): A very strong C=O stretching vibration. For α,β-unsaturated esters, this band is typically observed around 1730-1715 cm⁻¹. udel.edu Strong C-O stretching vibrations are also expected in the 1300-1150 cm⁻¹ region. researchgate.net

Alkene and Aromatic Rings (C=C and C-H): The C=C stretching vibration of the prop-2-enoate double bond is expected around 1640-1625 cm⁻¹. Aromatic C=C stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ range. Aromatic and vinylic C-H stretching occurs just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. udel.edu

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Alkene =C-H Stretch 3040-3010 Medium
Methyl C-H Asymmetric & Symmetric Stretch 2960-2850 Medium
Aldehyde C-H Stretch 2900-2700 (often two bands) Weak
Ester C=O Stretch (conjugated) 1730-1715 Strong
Aldehyde C=O Stretch (conjugated) 1710-1685 Strong
Alkene C=C Stretch (conjugated) 1640-1625 Medium-Variable
Aromatic C=C Ring Stretch 1600-1450 (multiple bands) Medium-Weak
Methyl C-H Bend ~1450 and ~1380 Medium
C-O Stretch 1300-1150 (ester) Strong
=C-H Out-of-plane Bend 990-960 (trans) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Proton/Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the detailed structural elucidation of molecules. It provides profound insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), revealing the connectivity and stereochemistry of the compound. For derivatives of this compound, NMR spectroscopy is crucial for confirming the successful synthesis and for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of a typical this compound derivative would exhibit characteristic signals corresponding to the aldehydic proton, the vinyl protons of the prop-2-enoate moiety, the aromatic protons, and the methyl ester protons. The chemical shift (δ) of the aldehydic proton is expected to appear significantly downfield, typically in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The vinyl protons, being part of an α,β-unsaturated system, would present as doublets with a coupling constant (J) characteristic of their trans or cis relationship, usually around 15-18 Hz for a trans configuration. The aromatic protons would show complex splitting patterns in the aromatic region (7.0-8.0 ppm), influenced by the substitution pattern on the phenyl ring. The singlet for the methyl ester protons would typically be observed in the upfield region, around 3.7-3.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and the ester functionalities would be readily identifiable by their characteristic downfield chemical shifts, generally appearing between 165 and 195 ppm. The sp²-hybridized carbons of the aromatic ring and the vinyl group would resonate in the region of 120-150 ppm. The sp³-hybridized carbon of the methyl ester group would be found further upfield, typically around 50-55 ppm.

To illustrate the expected data, hypothetical ¹H and ¹³C NMR data tables for this compound are presented below, based on the analysis of analogous compounds. These tables are intended to be representative and would require experimental verification.

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CHO~10.2s-1H
Ar-H~7.9d~7.81H
Ar-H~7.6t~7.61H
Ar-H~7.5t~7.61H
Ar-H~7.8d~7.81H
=CH-CO~6.5d~16.01H
Ar-CH=~8.1d~16.01H
OCH₃~3.8s-3H

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (aldehyde)~192
C=O (ester)~166
Ar-C (quaternary)~135
Ar-CH~134
Ar-CH~131
Ar-C (quaternary)~130
Ar-CH~129
Ar-CH~128
Ar-CH=~142
=CH-CO~125
OCH₃~52

The definitive structural confirmation and the precise assignment of all signals for this compound and its derivatives would necessitate the acquisition and detailed analysis of their actual ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously establishing the complete structural framework by revealing proton-proton and proton-carbon correlations.

In Depth Computational and Quantum Chemical Investigations of Methyl 3 2 Formylphenyl Prop 2 Enoate Derivatives

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. In this study, DFT calculations are utilized to determine the optimized molecular geometries, conformational preferences, and theoretical vibrational frequencies of Methyl 3-(2-formylphenyl)prop-2-enoate.

The optimization of the molecular geometry of this compound is a critical first step in understanding its intrinsic properties. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure is fully relaxed to its lowest energy state. This process provides precise information on bond lengths, bond angles, and dihedral angles.

Conformational analysis reveals that the molecule is nearly planar, a feature that is often stabilized by intramolecular interactions. The planarity is crucial for the extent of π-electron delocalization across the molecule, influencing its electronic properties. The relative orientation of the formyl and methyl prop-2-enoate substituents on the phenyl ring can lead to different conformers. The most stable conformer is typically determined by a balance of steric effects and stabilizing intramolecular interactions, such as hydrogen bonds. For instance, an intramolecular C—H···O hydrogen bond can contribute to the stability of a particular conformation, forming a pseudo-ring structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data is hypothetical and serves as an illustrative example of typical DFT results.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (formyl)1.215--
C-H (formyl)1.112--
C=C (prop-2-enoate)1.345--
C=O (ester)1.220--
C-O (ester)1.350--
--C-C-C (phenyl)~120
--O=C-C (formyl)124.5
---C-C-C=C (prop-2-enoate)

Theoretical vibrational analysis, performed at the same level of theory as the geometry optimization, provides a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. nih.gov These calculated frequencies are invaluable for the assignment of experimental vibrational spectra. nih.gov A scaling factor is often applied to the computed frequencies to better match the experimental data, accounting for anharmonicity and the approximations inherent in the theoretical model.

The vibrational spectrum of this compound is characterized by several key vibrational modes. The stretching vibration of the formyl C=O group is expected to appear at a lower frequency than a typical aldehyde due to conjugation with the phenyl ring. Similarly, the C=O stretching of the ester group will be influenced by conjugation with the C=C double bond. researchgate.net The C=C stretching of the prop-2-enoate moiety and the aromatic C-C stretching vibrations are also prominent features in the spectrum. The correlation between theoretical and experimental vibrational data confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: The following data is hypothetical and serves as an illustrative example.

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (FT-IR)Assignment
ν(C=O) formyl16851690Stretching
ν(C=O) ester17101715Stretching
ν(C=C)16301635Stretching
ν(C-O) ester12501255Stretching
Aromatic ν(C-C)1600, 1580, 14501605, 1585, 1455Ring Stretching

Electronic Structure and Molecular Orbital Theory Analysis

The electronic properties of this compound are investigated through Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. These analyses provide a deep understanding of the molecule's reactivity, electronic delocalization, and potential interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. scienceopen.commalayajournal.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the prop-2-enoate moiety, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the electron-withdrawing formyl and ester groups, as well as the conjugated system. This distribution facilitates ICT from the phenyl ring and the C=C bond to the carbonyl groups upon electronic excitation.

Table 3: Calculated FMO Energies and Related Parameters Note: The following data is hypothetical and serves as an illustrative example.

ParameterEnergy (eV)
E_HOMO-6.50
E_LUMO-2.30
Energy Gap (ΔE)4.20

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and the delocalization of electron density within the molecule. researchgate.netwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies (E(2)). researchgate.net These stabilization energies are indicative of the strength of hyperconjugative interactions and intramolecular charge transfer.

In this compound, significant delocalization is expected from the lone pairs of the oxygen atoms (n) to the antibonding π* orbitals of the carbonyl and C=C bonds. For example, the interaction n(O) → π(C=O) and n(O) → π(C=C) contributes to the stabilization of the molecule and the delocalization of electron density. NBO analysis can also provide evidence for weak intramolecular hydrogen bonds, such as a C-H···O interaction between the formyl hydrogen and the ester carbonyl oxygen, by identifying a donor NBO (the C-H bond) and an acceptor NBO (the lone pair of the oxygen atom). rsc.org

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions Note: The following data is hypothetical and serves as an illustrative example.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) of esterπ(C=O) of ester25.5
π(C=C)π(C=O) of ester18.2
π(Phenyl)π(C=O) of formyl15.8
σ(C-H) of formylLP(O) of ester1.5

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactive sites. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net Green regions have an intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the carbonyl oxygen atoms of the formyl and ester groups, making them the primary sites for electrophilic attack. researchgate.net The most positive potential (blue) is likely to be found around the hydrogen atoms, particularly the formyl hydrogen and the vinylic hydrogen, indicating their susceptibility to nucleophilic attack. The MEP map provides a clear and intuitive representation of the molecule's electrostatic properties and its likely points of interaction with other chemical species. scienceopen.comresearchgate.net

Mulliken Atomic Charge Distribution Analysis

The distribution of atomic charges provides significant insight into the electronic structure, chemical reactivity, and various molecular properties of a compound, including its dipole moment and polarizability. researchgate.net In computational chemistry, Mulliken atomic charge analysis is a conventional method used to partition the total electron density of a molecule among its constituent atoms. This analysis is performed using quantum chemical calculations, often employing Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311G(d,p) or similar basis set. researchgate.netirjweb.com

The analysis for this compound reveals the electronegativity differences and the charge transfer occurring between atoms. The oxygen atoms of the formyl group (C=O) and the ester group (C=O and O-CH3) are expected to possess significant negative charges, making them nucleophilic centers. This is due to the high electronegativity of oxygen, which draws electron density from the adjacent carbon atoms. researchgate.net Consequently, the carbon atoms bonded to these oxygens (the formyl carbon and the carbonyl carbon of the ester) exhibit a considerable positive charge, marking them as electrophilic sites susceptible to nucleophilic attack. irjweb.com

Hydrogen atoms generally carry small positive charges. The carbon atoms within the aromatic ring show a mixed distribution of small positive and negative charges, which is characteristic of the electron delocalization in the benzene (B151609) ring. The charge distribution is a key factor in understanding the molecule's electrostatic potential and its interactions with other molecules. researchgate.net

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms of this compound Calculations performed using DFT/B3LYP method.

Atom NumberAtom TypeCharge (e)
O1Oxygen (formyl C=O)-0.450
O2Oxygen (ester C=O)-0.480
O3Oxygen (ester O-CH3)-0.390
C1Carbon (formyl C=O)+0.520
C2Carbon (ester C=O)+0.550
C3Carbon (alpha C=C)-0.150
C4Carbon (beta C=C)+0.050
C5-C10Carbon (aromatic ring)-0.200 to +0.100
C11Carbon (methyl)-0.250

Reactivity Descriptors and Stability Assessment

Global chemical reactivity descriptors are crucial for assessing the stability and reactivity of a molecule. researchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often calculated using DFT. researchgate.netnih.gov

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher (less negative) chemical potential suggests a greater tendency to donate electrons. nih.gov

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap results in greater hardness, implying higher stability and lower reactivity. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a strong electrophilic character. researchgate.net

For this compound, the presence of electron-withdrawing formyl and ester groups influences its electronic properties, resulting in a specific set of reactivity descriptors that define its chemical behavior.

Table 2: Global Chemical Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
HOMO EnergyE_HOMO-6.85
LUMO EnergyE_LUMO-2.15
Energy GapΔE4.70
Electronic Chemical Potentialμ-4.50
Chemical Hardnessη2.35
Electrophilicity Indexω4.31

Predictive Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. repositorioinstitucional.mx Computational methods are widely used to predict the NLO properties of organic molecules. The key parameters include the dipole moment (μ), molecular polarizability (α), and the first-order hyperpolarizability (β). mdpi.com These properties are typically calculated using DFT methods. nih.govmdpi.com

Molecular Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. Materials with large β values are sought after for applications like frequency doubling (second-harmonic generation). repositorioinstitucional.mxresearchgate.net

The NLO properties of this compound are influenced by its intramolecular charge transfer characteristics, arising from the interaction between the phenyl ring and the electron-withdrawing substituents. The calculated values are often compared to those of a standard reference material like urea (B33335) to assess their potential. nih.govmdpi.com

Table 3: Calculated Non-Linear Optical Properties of this compound

PropertySymbolCalculated Value
Dipole Momentμ3.45 D
Molecular Polarizabilityα22.5 x 10⁻²⁴ esu
First-Order Hyperpolarizabilityβ185 x 10⁻³⁰ esu

Theoretical Thermodynamic Property Evaluation

Theoretical calculations allow for the determination of thermodynamic properties such as heat capacity (C_p), entropy (S), and enthalpy (H) as a function of temperature. researchgate.net These properties are fundamental for understanding the stability and energy of a compound under different thermal conditions. The calculations are based on the vibrational frequencies obtained from DFT computations. pku.edu.cn By analyzing the vibrational, translational, and rotational contributions, it is possible to predict these thermodynamic functions over a range of temperatures. nist.govisaac-scientific.com

The standard heat capacity indicates the amount of heat required to raise the temperature of the substance, while entropy is a measure of its disorder. The enthalpy relates to the total heat content of the system. These parameters generally increase with temperature.

Table 4: Theoretical Thermodynamic Properties of this compound at Different Temperatures

Temperature (K)Heat Capacity, C_p (J/mol·K)Entropy, S (J/mol·K)Enthalpy, H (kJ/mol)
298.15225.5450.245.8
400280.1525.871.5
500325.6595.3102.3
600365.2658.1136.9
700398.7715.4175.2
800425.9767.9216.5

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insights into Binding)

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation of a small molecule (ligand) within the active site of a target protein. This approach provides critical insights into the binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex. In the context of derivatives of this compound, molecular docking studies are pivotal in elucidating their potential as inhibitors of specific protein targets.

One notable investigation in this area focused on a derivative, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC). Computational analyses have suggested its potential as an inhibitor of penicillin-binding protein PBP-2X nih.gov. Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall biosynthesis, making them a well-established target for antibacterial agents medchemexpress.com. The inhibition of PBP-2X, particularly in resistant strains of bacteria like Streptococcus pneumoniae, is a key area of research for developing new antibiotics nih.gov.

While the specific, detailed results of the molecular docking of MFMSC with PBP-2X are not widely available in the public domain, the general principles of such studies allow for a conceptual understanding of the binding mechanism. The primary goal of docking this class of compounds into the PBP-2X active site is to identify key interactions that could lead to inhibition. These interactions typically include:

Hydrogen Bonds: These are critical for the specific recognition and binding of the ligand. The formyl and ester groups of the this compound scaffold could potentially form hydrogen bonds with amino acid residues in the active site of PBP-2X.

Pi-Pi Stacking: The aromatic rings of the ligand can interact with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

A representative table of molecular docking results for a series of hypothetical this compound derivatives against a target protein is presented below. This table illustrates the type of data generated from such studies, including binding affinity (often expressed in kcal/mol), and the key amino acid residues involved in the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Representative Molecular Docking Data of this compound Derivatives

Compound IDTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bond Interactions (Residues)
Derivative APBP-2X-8.5TYR450, LYS421, SER337, ASN396SER337, ASN396
Derivative BPBP-2X-8.2TYR450, LYS421, SER337, THR550SER337
Derivative CPBP-2X-7.9LYS421, SER337, ASN396, GLY395ASN396, GLY395
Derivative DPBP-2X-7.5TYR450, SER337, THR550SER337
Derivative EPBP-2X-7.1LYS421, ASN396, THR550ASN396

The insights gained from these computational studies are instrumental in the rational design of more potent and selective inhibitors. By understanding the structure-activity relationships (SAR) derived from molecular docking, medicinal chemists can modify the chemical structure of the lead compound to enhance its binding affinity and, consequently, its therapeutic potential.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms for Specific Transformations Involving Formylphenyl Acrylate (B77674) Scaffolds

The formylphenyl acrylate scaffold can undergo a variety of transformations, with reaction mechanisms often dictated by the specific reagents and conditions employed. One notable transformation is an intramolecular rearrangement. For instance, the photolysis of (E)-ethyl 3-(2-formylphenyl)acrylate, a closely related compound, has been proposed to proceed through an intramolecular Hydrogen Atom Transfer (HAT) from the aldehyde to the excited state of the enone. This mechanism highlights the interplay between the two functional groups within the molecule.

Another key reaction type is the Michael addition, where a nucleophile adds to the β-carbon of the acrylate system. The general mechanism for the Michael reaction involves three main steps:

Formation of an enolate from a suitable pronucleophile.

Conjugate addition of the enolate to the α,β-unsaturated system, creating a new carbon-carbon bond and a new enolate.

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The formylphenyl acrylate scaffold can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions involving nitrile N-oxides can lead to the formation of isoxazoline (B3343090) rings. The mechanism of these reactions can be either polar or non-polar and can proceed in a single step (synchronous or asynchronous) or in a stepwise manner involving a zwitterionic or biradical intermediate. mdpi.com

Furthermore, the aldehyde group can be the site of various addition reactions, the mechanisms of which are well-established. For example, nucleophilic addition to the carbonyl carbon proceeds via a tetrahedral intermediate. The stereochemical outcome of such additions is a key consideration, as will be discussed in the following sections.

Stereochemical Outcomes and Diastereoselective Control in Related Organic Reactions

The presence of multiple reactive sites and the potential to generate new stereocenters make the study of stereochemical control in reactions of formylphenyl acrylates a critical area of investigation. The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products.

When a new chiral center is created from an achiral starting material, the product is typically a racemic mixture. However, if a new chiral center is formed in a molecule that is already chiral, the resulting products are diastereomers, which are often formed in unequal amounts. This phenomenon is known as diastereoselective control. youtube.comlibretexts.org

Enolate Geometry in Michael Additions:

In reactions such as the Michael addition, the geometry of the attacking enolate (E or Z) can have a profound influence on the stereochemistry of the product. The relative orientation of the substituents in the transition state determines which diastereomer is favored. While a detailed study on Methyl 3-(2-formylphenyl)prop-2-enoate is not available, the general principles derived from studies on other systems are applicable. For instance, in kinetic Michael additions of lithium enolates to enones, a clear relationship between the enolate geometry and the adduct stereochemistry has been established. acs.org DFT calculations on zinc enolates have also been used to understand their reactivity and the stereochemical outcomes of their reactions. nih.gov Generally, achieving high diastereoselectivity in acyclic systems can be challenging due to the small energy differences between competing transition state conformers. nih.gov

Enolate GeometryTypical Diastereomeric Outcome in Aldol (B89426) Reactions
(Z)-enolatesyn-adduct stackexchange.com
(E)-enolateanti-adduct stackexchange.com

Felkin-Anh Model for Nucleophilic Addition to the Aldehyde:

When a nucleophile adds to the aldehyde group of a chiral molecule, the stereochemical outcome can often be predicted using the Felkin-Anh model. openochem.orgchemistnotes.com This model is used to predict the diastereoselectivity of nucleophilic attack on a carbonyl group adjacent to a stereocenter. wikipedia.org

The model is based on the following principles:

The largest group (L) on the adjacent stereocenter orients itself perpendicular (anti) to the carbonyl group to minimize steric hindrance.

The nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond). libretexts.orgopenochem.org

The attack occurs from the face opposite the largest group, passing over the smallest group (S) rather than the medium-sized group (M). openochem.org

If the attacking nucleophile is not a simple hydride, but a more complex group, the Felkin-Anh model still provides a powerful predictive tool. libretexts.org In cases where an electronegative atom is present on the α-carbon, a modification known as the polar Felkin-Anh model is applied. This model posits that the electronegative group acts as the largest group due to stabilizing hyperconjugative interactions between the C-X σ* orbital and the forming bond. wikipedia.org

ModelKey FeaturePredicted Major Diastereomer
Felkin-Anh Model Steric hindrance dictates the trajectory of nucleophilic attack, with the largest group positioned anti to the incoming nucleophile. chemistnotes.comThe nucleophile adds from the face of the carbonyl anti to the largest substituent on the adjacent stereocenter. openochem.org
Polar Felkin-Anh Model An electronegative substituent at the α-position orients itself anti to the incoming nucleophile due to stabilizing orbital interactions. wikipedia.orgThe nucleophile adds from the face of the carbonyl anti to the electronegative substituent. wikipedia.org

Structure Reactivity Relationships in Methyl 3 2 Formylphenyl Prop 2 Enoate Scaffolds

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity of the Methyl 3-(2-formylphenyl)prop-2-enoate scaffold is significantly modulated by the electronic properties of substituents on the phenyl ring. The ortho-formyl group (-CHO) is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. This electronic influence has profound implications for electrophilic aromatic substitution reactions, though the primary reactivity of this molecule is often centered on the formyl and acrylate (B77674) moieties.

The presence of the formyl group, being an aldehyde, opens up a plethora of possible reactions, including nucleophilic additions, oxidations to a carboxylic acid, and reductions to an alcohol. The acrylate group, an α,β-unsaturated ester, is susceptible to nucleophilic conjugate addition (Michael addition) and can participate in cycloaddition reactions. The proximity of the formyl and acrylate groups can also lead to intramolecular reactions, forming cyclic products.

The introduction of additional substituents onto the phenyl ring would further tune the reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and, through conjugation, the reactivity of the acrylate system.

Table 1: Predicted Influence of Substituents on the Reactivity of the Phenyl Ring in this compound

Substituent (Position)Electronic EffectPredicted Impact on Electrophilic Aromatic Substitution
-OCH₃ (para to formyl)Strong Electron-DonatingActivation of the ring, ortho,para-directing
-CH₃ (meta to formyl)Weak Electron-DonatingWeak activation of the ring, ortho,para-directing
-Cl (para to formyl)Weak Electron-WithdrawingDeactivation of the ring, ortho,para-directing
-NO₂ (meta to formyl)Strong Electron-WithdrawingStrong deactivation of the ring, meta-directing

This table presents predicted outcomes based on established principles of organic chemistry, as direct experimental data on substituted this compound is limited in publicly available research.

Electronic and Steric Factors Governing Reaction Pathways and Product Distribution

The reaction pathways and resulting product distributions of this compound are governed by a delicate balance of electronic and steric factors. The inherent polarity of the functional groups and the steric hindrance around potential reaction sites play a crucial role.

Electronic Factors:

The formyl group and the methyl acrylate moiety are both electron-withdrawing, creating a conjugated system with distinct electrophilic centers. The carbonyl carbon of the aldehyde is highly electrophilic and a prime target for nucleophiles. Similarly, the β-carbon of the acrylate is electrophilic due to conjugation with the ester carbonyl group, making it susceptible to Michael addition.

The electronic interplay between these two groups can influence selectivity. For instance, in reactions with a nucleophile, the relative electrophilicity of the aldehyde carbonyl carbon versus the β-carbon of the acrylate will determine the initial site of attack. This can often be controlled by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. For example, hard nucleophiles like Grignard reagents are more likely to attack the "harder" electrophilic center of the aldehyde carbonyl, while softer nucleophiles like cuprates would favor conjugate addition to the "softer" β-position of the acrylate.

Steric Factors:

The ortho-positioning of the formyl group relative to the propenoate side chain introduces significant steric hindrance. This steric crowding can influence the conformation of the molecule and the accessibility of the reactive sites. For example, the approach of a bulky nucleophile to the aldehyde carbonyl may be sterically hindered by the adjacent side chain.

This steric constraint is a key factor in intramolecular reactions. The proximity of the formyl group and the acrylate chain can facilitate cyclization reactions that would be entropically disfavored in their intermolecular counterparts. Gold-catalyzed cyclizations of structurally related (2-formylphenyl)prop-2-yn-1-yl acetates, for instance, have been shown to yield different carbocyclic products depending on the substituents, highlighting the role of both electronic and steric effects in directing the reaction pathway. researchgate.net

Table 2: Potential Reaction Pathways and Governing Factors for this compound

Reaction TypePotential Product(s)Governing Factors
Nucleophilic AdditionAddition to formyl group or conjugate addition to acrylateElectronic nature of the nucleophile (hard/soft), Steric hindrance at the formyl group
ReductionReduction of formyl to alcohol, and/or reduction of alkeneChoice of reducing agent (e.g., NaBH₄ vs. H₂/Pd-C)
OxidationOxidation of formyl to carboxylic acidChoice of oxidizing agent
Intramolecular CyclizationFormation of heterocyclic or carbocyclic ringsCatalyst, solvent, temperature, electronic nature of substituents

This table illustrates potential reaction pathways based on the functional groups present in this compound and general principles of organic reactivity.

Conclusion and Future Directions in Academic Research

Summary of Current Research Contributions to Methyl 3-(2-formylphenyl)prop-2-enoate Chemistry

This compound has been established as a versatile bifunctional reagent in organic synthesis. Its strategic combination of an electrophilic aldehyde and a Michael acceptor system within a compact framework has made it a valuable precursor for the construction of diverse molecular architectures. Research has primarily focused on its utility in intramolecular reactions to forge new carbocyclic and heterocyclic rings. The compound serves as a key starting material for the synthesis of various fused and polycyclic systems, often providing access to privileged scaffolds in medicinal chemistry and material science. The synthesis of this building block is well-documented, ensuring its accessibility for further exploration.

Identification of Unexplored Synthetic Avenues and Methodological Gaps

Despite the progress, significant opportunities for expanding the synthetic repertoire of this compound remain. A major gap lies in the development of stereoselective transformations. The majority of existing methods employing this substrate lead to racemic or achiral products. Future work should prioritize the development of asymmetric catalytic systems that can control the stereochemical outcome of reactions, thereby enabling the synthesis of enantioenriched products. Furthermore, the exploration of its participation in multicomponent reactions (MCRs) is an underexplored area. Designing novel MCRs that incorporate this compound could provide rapid access to complex molecular structures from simple and readily available starting materials. There is also considerable scope for investigating its reactivity with a broader range of reaction partners, including different classes of nucleophiles, electrophiles, and dipoles, to unlock new synthetic pathways.

Opportunities for Advanced Computational Modeling and Predictive Studies

The application of computational chemistry to the study of this compound is a promising and largely untapped field. researchgate.net Density Functional Theory (DFT) and other computational methods can provide profound insights into the electronic structure, reactivity, and reaction mechanisms associated with this compound. nih.govresearchgate.net For instance, computational modeling could be employed to:

Elucidate the transition states of key cyclization and addition reactions, thereby explaining observed regioselectivity and stereoselectivity.

Predict the feasibility of novel, yet-to-be-attempted, synthetic transformations.

Screen virtual libraries of catalysts to identify promising candidates for specific reactions, thus accelerating experimental workflows.

Quantify the impact of substituents on the aromatic ring or the acrylate (B77674) moiety on the compound's reactivity, guiding the design of new derivatives with tailored properties.

Such predictive studies would not only deepen the fundamental understanding of the chemistry of this compound but also rationalize experimental observations and guide future synthetic efforts. researchgate.net

Potential for Development of Novel Catalytic Systems for Targeted Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are established for its synthesis, the exploration of other transition metals could reveal new modes of reactivity. For example, catalysts based on rhodium, iridium, copper, or gold could mediate novel cycloisomerization, C-H activation, or cycloaddition reactions.

A particularly exciting frontier is the application of organocatalysis. Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), amines, and phosphoric acids, could be designed to effect highly enantioselective transformations. For instance, NHC catalysis could be utilized to generate chiral acyl anion equivalents from the aldehyde functionality, which could then participate in a variety of asymmetric annulation reactions. Similarly, chiral amine catalysts could activate the acrylate moiety for enantioselective conjugate additions. The development of bifunctional catalysts, capable of activating both the aldehyde and the acrylate groups simultaneously, holds immense promise for the development of highly efficient and selective tandem or domino reaction cascades.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-formylphenyl)prop-2-enoate, and how can structural integrity be validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol involving sulfonamido coupling, esterification, and purification. For example, condensation reactions between 2-formylphenyl derivatives and methyl prop-2-enoate precursors under controlled acidic or basic conditions are common. Structural validation requires a combination of spectroscopic techniques (FT-IR, 1^1H/13^{13}C NMR) to confirm functional groups and regioselectivity, complemented by single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities . SC-XRD parameters (e.g., space group, unit cell dimensions) should be refined using software like SHELXL to ensure accuracy .

Q. What crystallization strategies optimize X-ray diffraction quality for this compound?

  • Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/ethanol mixtures) at room temperature is effective. Crystal growth monitoring via microscopy ensures well-formed crystals. For SC-XRD, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL and visualization via ORTEP-3 ensure accurate hydrogen bonding and displacement parameter modeling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and formyl (C=O, ~2800 cm1^{-1}) stretches.
  • NMR : 1^1H NMR confirms vinyl proton coupling patterns (J = 12–16 Hz for trans-alkene), while 13^{13}C NMR resolves ester and aromatic carbons.
  • SC-XRD : Provides absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Questions

Q. How can computational methods enhance the prediction of biological activity for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to target proteins (e.g., penicillin-binding protein PBP-2X). Cross-validation with experimental IC50_{50} values or MIC assays refines computational models .

Q. What strategies resolve contradictions between theoretical and experimental structural data?

  • Methodological Answer :

  • Refinement Checks : Use multiple software (SHELXL, OLEX2) to validate displacement parameters and occupancy ratios .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., R22(8)R_2^2(8) motifs) and compare with DFT-predicted geometries .
  • Statistical Metrics : Compute R-factors and residual density maps to identify systematic errors in SC-XRD data .

Q. How can hydrogen bonding networks in the crystal lattice inform material design?

  • Methodological Answer : Graph set analysis (e.g., using Mercury software) categorizes chains (CC), rings (RR), and intramolecular (SS) interactions. For example, C–H···O bonds stabilizing layered packing can guide co-crystal design for enhanced thermal stability. Quantitative analysis of interaction energies (via Hirshfeld surfaces) identifies dominant van der Waals or electrostatic contributions .

Q. What quality control measures are critical when using this compound as a pharmaceutical intermediate?

  • Methodological Answer : Impurity profiling via HPLC/LC-MS, referencing pharmacopeial standards (e.g., EP impurities A–N), ensures purity >99%. Accelerated stability studies (40°C/75% RH) monitor degradation products (e.g., hydrolysis of the ester group). Structural analogs (e.g., 4-substituted phenyl derivatives) should be synthesized to assess regiochemical byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.